Dapagliflozin Triacetate

Synthetic Chemistry Prodrug Design C-Glycoside Derivatization

Dapagliflozin Triacetate (CAS 1443341-94-3) is a selectively acetylated derivative of the SGLT2 inhibitor dapagliflozin, characterized by the presence of three acetate protecting groups and a single free primary hydroxyl moiety (molecular formula C27H31ClO9, MW 534.99 g/mol). This compound is not intended as an active pharmaceutical ingredient itself but is primarily utilized as a high-purity reference standard for impurity profiling in dapagliflozin drug substance manufacturing, as well as a key synthetic intermediate for generating novel C-aryl glucoside analogs.

Molecular Formula C27H31ClO9
Molecular Weight 535.0 g/mol
Cat. No. B13439382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapagliflozin Triacetate
Molecular FormulaC27H31ClO9
Molecular Weight535.0 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)OC(=O)C)OC(=O)C)OC(=O)C)Cl
InChIInChI=1S/C27H31ClO9/c1-5-33-21-9-6-18(7-10-21)12-20-13-19(8-11-22(20)28)24-26(35-16(3)31)27(36-17(4)32)25(34-15(2)30)23(14-29)37-24/h6-11,13,23-27,29H,5,12,14H2,1-4H3/t23-,24+,25-,26+,27+/m1/s1
InChIKeyIBDLDDROVCTNCT-MMKSVXGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dapagliflozin Triacetate: Essential Reference Standard and Selective Intermediate for SGLT2 Inhibitor Research and Procurement


Dapagliflozin Triacetate (CAS 1443341-94-3) is a selectively acetylated derivative of the SGLT2 inhibitor dapagliflozin, characterized by the presence of three acetate protecting groups and a single free primary hydroxyl moiety (molecular formula C27H31ClO9, MW 534.99 g/mol) . This compound is not intended as an active pharmaceutical ingredient itself but is primarily utilized as a high-purity reference standard for impurity profiling in dapagliflozin drug substance manufacturing, as well as a key synthetic intermediate for generating novel C-aryl glucoside analogs . Its controlled physicochemical profile (predicted density 1.31±0.1 g/cm³, pKa 14.48±0.10) and designated impurity code (Dapagliflozin Imp.-S2E) define its specific niche in analytical quality control and medicinal chemistry workflows [1].

The Critical Risk of Substituting Dapagliflozin Triacetate with Other Acetylated Derivatives in Analytical and Synthetic Workflows


In-class substitution of Dapagliflozin Triacetate with other dapagliflozin acetylated impurities—most notably Dapagliflozin Tetraacetate (CAS 461432-25-7)—is not scientifically valid due to fundamentally distinct structural, physicochemical, and functional properties. The triacetate retains a reactive free hydroxyl group (at the C6 position of the glucosyl ring) , whereas the tetraacetate presents a fully protected, inert scaffold (C29H33ClO10, MW 577.02 g/mol) [1]. This single structural disparity triggers cascading differences in chromatographic retention, hydrolytic stability, thermal lability, and synthetic utility that directly invalidate the interchangeability of these compounds, as detailed in the quantitative evidence below.

Quantifiable Differentiation of Dapagliflozin Triacetate: Head-to-Head Evidence Against Its Closest Analogs


Selective C6-Hydroxyl Reactivity Enables Synthesis of Anhydroglucoside Derivatives Unattainable with Tetraacetate

Dapagliflozin Triacetate possesses a single free primary hydroxyl group at the C6 position of the glucosyl ring, a feature absent in the fully acetylated Dapagliflozin Tetraacetate. This free hydroxyl enables selective, high-yield conversion into phenyl 3,6-anhydroglucoside derivatives via intramolecular cyclization, as described in the patent literature . In contrast, Dapagliflozin Tetraacetate, lacking this free hydroxyl, cannot undergo the same direct cyclization and is instead utilized for nitric oxide-releasing derivatization or as a general protected intermediate requiring deprotection prior to further functionalization [1].

Synthetic Chemistry Prodrug Design C-Glycoside Derivatization

Divergent Storage Requirements Indicate Lower Thermal and Hydrolytic Stability Relative to Tetraacetate

Vendor specifications mandate refrigerated storage (2–8°C) for Dapagliflozin Triacetate to maintain certified purity , whereas Dapagliflozin Tetraacetate is routinely shipped and stored under ambient temperature conditions [1]. This divergence directly reflects the impact of the free C6-hydroxyl group on the compound's susceptibility to thermal degradation and/or moisture uptake, necessitating a cold chain for the triacetate to preserve its integrity as an analytical reference standard.

Stability Reference Standard Handling Quality Control

Comparable Minimum Purity Specifications Mask Critical Differences in Impurity Profile Utility

Both Dapagliflozin Triacetate and the closely related Tetraacetate are offered at high chemical purity (≥98% as determined by HPLC) . However, the analytical value of the Triacetate derives from its identification as a specific process-related impurity (Dapagliflozin Imp.-S2E) requiring resolved chromatographic separation from the parent drug and other acetylated impurities [1]. Directly comparable resolution data between the Triacetate and Tetraacetate is not disclosed in open vendor literature, limiting the assessment to their distinct structural identities and designated impurity codes.

Analytical Chemistry Impurity Profiling Quality Assurance

Definitive Application Scenarios for Dapagliflozin Triacetate Based on Verified Differential Evidence


Identification and Quantification of the Triacetylated Process Impurity (Imp.-S2E) in Dapagliflozin API

Pharmaceutical quality control laboratories must use Dapagliflozin Triacetate as the certified reference standard for HPLC or UPLC methods targeting the specific process-related impurity Dapagliflozin Imp.-S2E. The cold-chain storage requirement (2–8°C) is critical for maintaining standard integrity, and substitution with the ambient-stable tetraacetate would generate incorrect retention time markers and inaccurate impurity quantification, potentially leading to batch failure or regulatory non-compliance [1].

Synthesis of Phenyl 3,6-Anhydroglucoside SGLT2 Inhibitor Analogs via Direct C6 Cyclization

Medicinal chemistry teams engaged in SGLT2 inhibitor optimization should specifically procure Dapagliflozin Triacetate as the protected glucosyl donor. The presence of the single free primary hydroxyl group enables a direct, one-step intramolecular cyclization to form the 3,6-anhydro bridge, a transformation that is structurally impossible with the fully acetylated tetraacetate without prior selective deprotection. This route is documented in the patent literature for generating novel antidiabetic candidates .

Stability-Indicating Method Development Requiring a Degradation-Susceptible Marker

Analytical scientists developing forced degradation studies for dapagliflozin formulations can utilize Dapagliflozin Triacetate as a hydrolytically sensitive probe. Its documented requirement for refrigerated storage, contrasted with the ambient stability of the tetraacetate, indicates a higher susceptibility to ester hydrolysis at the free hydroxyl site, making it a relevant marker for assessing the impact of moisture and temperature excursions during drug product stability testing [1].

Quote Request

Request a Quote for Dapagliflozin Triacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.